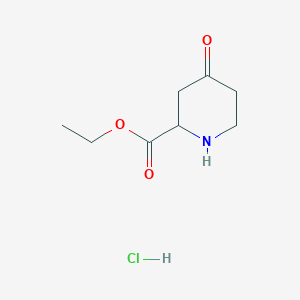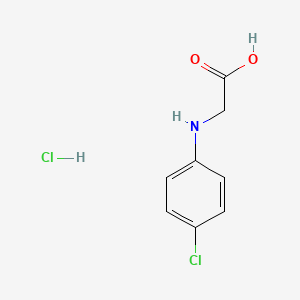![molecular formula C8H9NO B15329467 3-[(Oxiran-2-yl)methyl]pyridine CAS No. 96685-22-2](/img/structure/B15329467.png)
3-[(Oxiran-2-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Oxiran-2-yl)methyl]pyridine is a chemical compound characterized by the presence of an oxirane (epoxide) ring attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of an appropriate alkene precursor using peracids such as m-CPBA (meta-chloroperoxybenzoic acid).
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable halide with an oxirane ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Diols: Resulting from the oxidation of the oxirane ring.
Alcohols: Formed by the reduction of the oxirane ring.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-[(Oxiran-2-yl)methyl]pyridine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(Oxiran-2-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
3-[(Oxiran-2-yl)propan-1-ol: Similar structure but with an additional hydroxyl group.
3-[(Oxiran-2-yl)benzonitrile: Contains a benzonitrile group instead of a pyridine ring.
3-[(Oxiran-2-yl)propanal: Contains an aldehyde group instead of a pyridine ring.
Uniqueness: 3-[(Oxiran-2-yl)methyl]pyridine is unique due to its combination of the oxirane ring and the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
96685-22-2 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
3-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7(5-9-3-1)4-8-6-10-8/h1-3,5,8H,4,6H2 |
Clave InChI |
LIOSEXYLTCCZQK-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


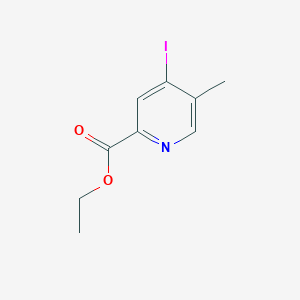
![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
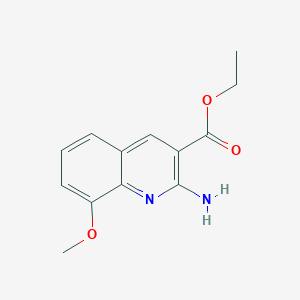

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
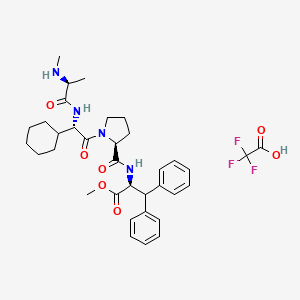
![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)
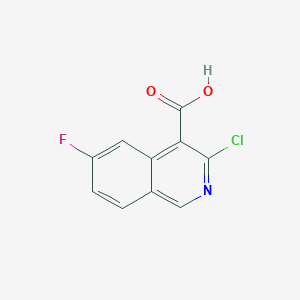
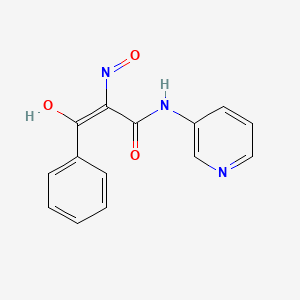
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
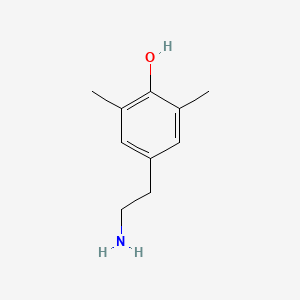
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
